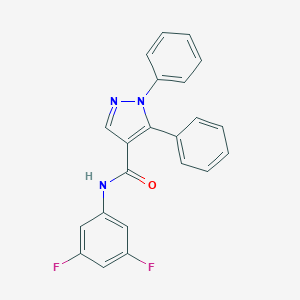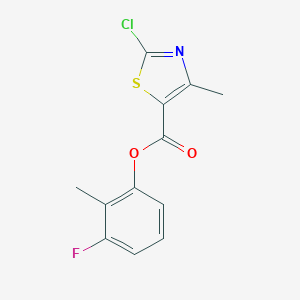![molecular formula C18H13F3N4S B287438 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTZ, is a chemical compound that has gained significant attention in the field of materials science due to its unique electronic and optical properties. It belongs to the family of thiadiazole-based organic semiconductors and has been extensively studied for its potential applications in organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic photovoltaics.
作用機序
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is believed to involve the formation of charge transfer complexes between the molecule and the surrounding environment. This charge transfer process is thought to be responsible for the unique electronic and optical properties of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
実験室実験の利点と制限
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its high charge carrier mobility, good stability, and low energy bandgap. However, its synthesis can be challenging, and it may not be suitable for certain applications due to its relatively low solubility in common organic solvents.
将来の方向性
There are several potential future directions for research on 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in organic electronic devices. Finally, there is a need for more comprehensive studies on the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
合成法
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. One of the most commonly used methods involves the reaction of 3,5-dimethylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, and 4-amino-1,2,4-triazole in the presence of a palladium catalyst and a base. The resulting product is then treated with sulfur and phosphorus pentoxide to yield 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
科学的研究の応用
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in organic electronic devices. It has been shown to exhibit high charge carrier mobility, good stability, and low energy bandgap, making it a promising candidate for use in organic field-effect transistors and organic photovoltaics. Additionally, 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have excellent optical properties, including high absorption coefficients and good fluorescence quantum yields, making it a potential material for use in organic light-emitting diodes.
特性
製品名 |
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H13F3N4S |
分子量 |
374.4 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-11(2)8-13(7-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-14(9-12)18(19,20)21/h3-9H,1-2H3 |
InChIキー |
FIVYKRXFPDOIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
正規SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)





